BO-0742

Beschreibung

Eigenschaften

CAS-Nummer |

774234-08-1 |

|---|---|

Molekularformel |

C26H27Cl2N3O2 |

Molekulargewicht |

484.4 g/mol |

IUPAC-Name |

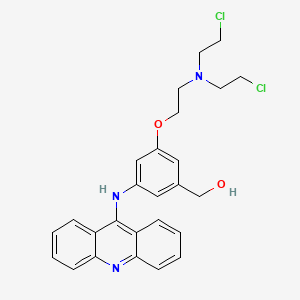

[3-(acridin-9-ylamino)-5-[2-[bis(2-chloroethyl)amino]ethoxy]phenyl]methanol |

InChI |

InChI=1S/C26H27Cl2N3O2/c27-9-11-31(12-10-28)13-14-33-21-16-19(18-32)15-20(17-21)29-26-22-5-1-3-7-24(22)30-25-8-4-2-6-23(25)26/h1-8,15-17,32H,9-14,18H2,(H,29,30) |

InChI-Schlüssel |

SRZKWNZALGFBCW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)CO)OCCN(CCCl)CCCl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BO-0742; BO0742; BO 0742 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of KB-0742

Disclaimer: This document synthesizes publicly available information on KB-0742. The user's query for "BO-0742" yielded no specific results for a compound with that identifier in the context of a mechanism of action. Based on the search results, it is highly probable that "this compound" was a typographical error for "KB-0742," a potent and selective CDK9 inhibitor currently in clinical development. Therefore, this guide focuses exclusively on KB-0742.

Executive Summary

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4][5] Its mechanism of action centers on the targeted inhibition of CDK9, a key regulator of transcriptional elongation. By disrupting the function of the positive transcription elongation factor b (P-TEFb) complex, KB-0742 effectively suppresses the transcription of key oncogenes, most notably MYC, and anti-apoptotic proteins.[2][3][6] This targeted disruption of transcriptional machinery leads to cell cycle arrest and apoptosis in cancer cells, particularly those exhibiting transcriptional addiction, such as MYC-dependent tumors.[6][7] Preclinical studies have demonstrated its efficacy in various cancer models, and it is currently under investigation in a Phase 1/2 clinical trial for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[1][2][3]

Core Mechanism of Action: CDK9 Inhibition

The primary mechanism of action of KB-0742 is the inhibition of the kinase activity of the CDK9/cyclin T1 complex, which is the catalytic core of the P-TEFb. P-TEFb plays a crucial role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), specifically at the Serine 2 position (pSer2).[2][3] This phosphorylation event is essential for the release of RNAP II from promoter-proximal pausing, allowing for the transcription of downstream genes.

In many cancers, particularly those driven by the MYC oncogene, there is a heightened dependence on transcriptional machinery to maintain their proliferative and survival advantages. MYC itself is a transcription factor that drives the expression of a multitude of genes involved in cell growth, proliferation, and metabolism. By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNAP II, leading to a global downregulation of transcription, with a preferential impact on genes with short half-lives, including MYC itself and the anti-apoptotic protein MCL-1.[6] This ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for KB-0742 from preclinical studies.

Table 1: Biochemical Potency and Selectivity of KB-0742

| Target | IC50 (nM) | Selectivity vs. CDK9 |

| CDK9/cyclin T1 | 6 | - |

| CDK1/cyclin B | >1,000 | >167-fold |

| CDK2/cyclin E | >1,000 | >167-fold |

| CDK4/cyclin D1 | >1,000 | >167-fold |

| CDK5/p25 | >1,000 | >167-fold |

| CDK6/cyclin D3 | >1,000 | >167-fold |

| CDK7/cyclin H | >1,000 | >167-fold |

Data sourced from publicly available research.

Table 2: Cellular Activity of KB-0742 in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | GI50 (µM) | IC50 (µM) | Apoptosis Induction |

| HCC1143 | 0.53 | 0.60 | Potent |

| HCC1806 | 0.61 | 0.75 | Potent |

| HCC1937 | 0.78 | 1.0 | Potent |

| MDA-MB-468 | 1.0 | 1.2 | Potent |

| SUM-159PT | 0.85 | >1.5 | Moderate |

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration. Data from high-content fluorescence imaging assays.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by KB-0742 and a typical experimental workflow for its evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of KB-0742, based on standard practices and information from relevant publications.

CDK9/Cyclin T1 Biochemical Assay (Kinase Activity)

-

Objective: To determine the in vitro inhibitory activity of KB-0742 against recombinant CDK9/Cyclin T1.

-

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™). The protocol below is a generalized luminescence-based assay.

-

Materials:

-

Recombinant human CDK9/cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP at a concentration near the Km for CDK9

-

Substrate peptide (e.g., a peptide containing the RNAP II CTD consensus sequence)

-

KB-0742 serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

-

Procedure:

-

Prepare serial dilutions of KB-0742 in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

-

Add 2.5 µL of the diluted KB-0742 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of CDK9/cyclin T1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

-

Incubate the plate at room temperature for 1-2 hours.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each KB-0742 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

High-Content Cellular Imaging for Proliferation and Apoptosis

-

Objective: To assess the cytostatic and cytotoxic effects of KB-0742 on cancer cell lines.

-

Principle: This multiplexed assay uses fluorescently labeled antibodies and dyes to simultaneously measure cell number, DNA content (for cell cycle analysis), and markers of apoptosis in a high-throughput format.

-

Materials:

-

Cancer cell lines (e.g., TNBC lines)

-

Complete cell culture medium

-

KB-0742

-

Hoechst 33342 (for nuclear staining)

-

Antibodies for immunofluorescence (e.g., anti-cleaved Caspase-3 for apoptosis, anti-phospho-Histone H3 for mitosis)

-

Fluorescently labeled secondary antibodies

-

Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)

-

High-content imaging system (e.g., ImageXpress or similar)

-

-

Procedure:

-

Seed cells in 96- or 384-well imaging plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of KB-0742 for 48-72 hours.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies and Hoechst 33342.

-

Acquire images using a high-content imaging system.

-

Analyze the images using appropriate software to quantify cell number, nuclear morphology, and the intensity of fluorescent signals for each marker.

-

Determine the GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% reduction in cell number relative to the start of treatment) values. The percentage of apoptotic cells is determined by the fraction of cells positive for the apoptosis marker.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of KB-0742 in a living organism.

-

Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of KB-0742 on tumor growth is monitored over time.

-

Materials:

-

Immunodeficient mice (e.g., athymic nude or NSG mice)

-

Cancer cell line or patient-derived xenograft (PDX) tissue

-

Matrigel (optional, to aid tumor establishment)

-

KB-0742 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant a suspension of cancer cells (typically 1-10 million cells) or PDX tissue fragments into the flank of the mice.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Administer KB-0742 or vehicle control orally according to the desired dosing schedule (e.g., daily, or a specified number of days on/off).

-

Measure tumor volume (typically calculated as (length x width²)/2) and body weight 2-3 times per week.

-

At the end of the study (when tumors in the control group reach a predetermined size or based on a set duration), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pSer2 RNAP II and MYC levels).

-

Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Conclusion

KB-0742 represents a promising therapeutic agent that targets a fundamental vulnerability of many cancers: their reliance on hyperactive transcriptional programs. Its potent and selective inhibition of CDK9 leads to the suppression of key oncogenic drivers like MYC, ultimately inducing cancer cell death. The comprehensive preclinical data, including its biochemical potency, cellular activity, and in vivo efficacy, provide a strong rationale for its ongoing clinical development. Further research and clinical evaluation will continue to define the full therapeutic potential of KB-0742 in the treatment of transcriptionally addicted cancers.

References

An In-depth Technical Guide to KB-0742: A Potent and Selective CDK9 Inhibitor for MYC-Dependent Cancers

Authored for Researchers, Scientists, and Drug Development Professionals

December 9, 2025

Abstract

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Transcriptional deregulation is a recognized hallmark of numerous cancers, often driven by the amplification and overexpression of oncogenes such as MYC.[2][4] CDK9, as a key component of the positive transcription elongation factor b (P-TEFb) complex, plays a critical role in facilitating the elongation phase of RNA polymerase II (RNAP II)-mediated transcription.[4][5][6] By targeting CDK9, KB-0742 offers a promising therapeutic strategy to counteract the transcriptional addiction of cancer cells, particularly those dependent on MYC.[4][7] This document provides a comprehensive technical overview of KB-0742, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a summary of its current clinical development.

Introduction

The MYC family of proto-oncogenes (c-MYC, MYCN, and MYCL) are among the most frequently amplified genes in human cancers, correlating with tumor aggressiveness and poor prognosis.[2][4] These transcription factors regulate a vast network of genes involved in cell growth, proliferation, and apoptosis.[2][4] The transcriptional activity of MYC is dependent on the cellular transcriptional machinery, including the P-TEFb complex, which comprises CDK9 and its cyclin partner (T1 or T2).[6] P-TEFb is recruited to gene promoters where CDK9 phosphorylates the C-terminal domain (CTD) of RNAP II at serine 2 (Ser2), a crucial step for releasing RNAP II from a paused state and enabling productive transcriptional elongation.[4][5]

KB-0742 was developed as a highly selective inhibitor of CDK9 to disrupt this process and thereby suppress the transcription of oncogenes like MYC.[2][8] This guide will delve into the technical details of KB-0742, providing valuable information for researchers in the field of oncology and drug development.

Mechanism of Action

KB-0742 functions as an ATP-competitive inhibitor of CDK9.[9] By binding to the ATP-binding pocket of CDK9, it prevents the kinase from phosphorylating its substrates, most notably RNAP II.[5][9] The inhibition of RNAP II Ser2 phosphorylation leads to a stall in transcriptional elongation, preferentially affecting genes with short-lived mRNA transcripts, including many oncogenes and anti-apoptotic proteins.[1][5]

The primary downstream effect of CDK9 inhibition by KB-0742 is the suppression of MYC protein expression.[5][10] This leads to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on high levels of MYC for their survival.[5]

Signaling Pathway

The signaling pathway affected by KB-0742 is central to the regulation of gene transcription. A simplified representation of this pathway and the inhibitory action of KB-0742 is depicted below.

Quantitative Data

KB-0742 has been characterized through various biochemical and cellular assays to determine its potency and selectivity.

Table 1: Biochemical Activity of KB-0742

| Target | IC50 (nM) | Selectivity vs. CDK9 |

| CDK9/cyclin T1 | 6 | - |

| CDK1/cyclin B | >333 | >55-fold |

| CDK2/cyclin E | >1000 | >166-fold |

| CDK4/cyclin D1 | >1000 | >166-fold |

| CDK5/p25 | >1000 | >166-fold |

| CDK6/cyclin D3 | >1000 | >166-fold |

| CDK7/cyclin H | >1000 | >166-fold |

| CDK8/cyclin C | >1000 | >166-fold |

| Data compiled from multiple sources.[1][2][3] |

Table 2: Cellular Activity of KB-0742 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) |

| 22Rv1 | Prostate Cancer | 0.183 (GR50) | - |

| MV-4-11 | Acute Myeloid Leukemia | 0.288 (GR50) | - |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.53 | 0.6 |

| HCC1806 | Triple-Negative Breast Cancer | 1.0 | 1.2 |

| HCC1937 | Triple-Negative Breast Cancer | 0.7 | 0.8 |

| Data compiled from multiple sources.[1][2] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize KB-0742.

CDK9 Kinase Inhibition Assay

Objective: To determine the in vitro potency of KB-0742 against CDK9/cyclin T1.

Methodology:

-

A radiometric kinase assay is performed using recombinant human CDK9/cyclin T1 enzyme.

-

The reaction mixture contains a peptide substrate, [γ-³³P]ATP, and varying concentrations of KB-0742.

-

The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation and Viability Assays

Objective: To assess the effect of KB-0742 on the growth and viability of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of KB-0742 or DMSO as a vehicle control.

-

After a 72-hour incubation period, cell viability is assessed using a commercial reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read using a plate reader.

-

GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition of viability) values are determined from the dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of KB-0742 in a living organism.

Methodology:

-

Human cancer cells (e.g., 22Rv1) are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

KB-0742 is administered orally at various doses and schedules (e.g., daily for 21 days).[1] The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting for p-Ser2 RNAP II and MYC levels).

-

All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[2][4]

Clinical Development

KB-0742 is currently being investigated in a Phase 1/2 clinical trial (NCT04718675) for the treatment of patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[2][7][8]

Trial Design:

-

Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of KB-0742. Patients receive escalating doses of KB-0742 on a 3-days-on/4-days-off weekly schedule.[7][11]

-

Phase 2 (Cohort Expansion): To evaluate the safety and efficacy of KB-0742 at the RP2D in specific patient cohorts with transcriptionally addicted cancers, such as those with MYC amplification.[7][12]

Preliminary Findings:

-

KB-0742 has demonstrated a manageable safety profile, with the most common treatment-related adverse events being nausea, vomiting, and fatigue.[11][12]

-

Evidence of anti-tumor activity, including partial responses and stable disease, has been observed in heavily pretreated patients with various solid tumors.[7][12]

-

Pharmacokinetic analyses show dose-proportional exposure and a half-life that supports the intermittent dosing schedule.[11][12]

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical to clinical development workflow for a compound like KB-0742.

Conclusion

KB-0742 is a promising, selective CDK9 inhibitor with a well-defined mechanism of action targeting the transcriptional machinery of cancer cells. Its potent biochemical and cellular activity, coupled with a manageable safety profile in early clinical trials, highlights its potential as a therapeutic agent for MYC-dependent and other transcriptionally addicted cancers. The ongoing clinical investigation will further elucidate its efficacy and role in the treatment of various malignancies. This technical guide provides a foundational understanding of KB-0742 for the scientific community to build upon in future research and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. tempus.com [tempus.com]

- 11. ascopubs.org [ascopubs.org]

- 12. Kronos Bio reports data from dose escalation portion of KB-0742 [clinicaltrialsarena.com]

An In-depth Technical Guide to KB-0742: A Potent and Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742, also known as Istisociclib, is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key regulator of transcriptional elongation, CDK9 represents a compelling therapeutic target in various malignancies, particularly those driven by transcriptional addiction, such as MYC-dependent cancers.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of KB-0742.

Chemical Structure and Properties

KB-0742 is a complex heterocyclic molecule with the systematic IUPAC name (1S,3S)-N3-[5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidin-7-yl]cyclopentane-1,3-diamine.[6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C16H25N5 | [7] |

| Molecular Weight | 287.40 g/mol | [1] |

| IUPAC Name | (1S,3S)-N3-[5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidin-7-yl]cyclopentane-1,3-diamine | [6] |

| CAS Number | 2416873-83-9 | [6][8] |

| Appearance | White to off-white or yellow to brown crystalline solid | [9] |

| Solubility | Soluble in DMSO and water. | [7] |

Mechanism of Action

KB-0742 exerts its anti-neoplastic effects through the selective inhibition of CDK9, a serine/threonine kinase that forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][5] The P-TEFb complex, which also comprises a cyclin partner (primarily Cyclin T1), plays a crucial role in the transition from abortive to productive transcriptional elongation.

The primary mechanism of action of KB-0742 involves the following key steps:

-

Binding to the ATP-binding pocket of CDK9: KB-0742 is an ATP-competitive inhibitor, binding to the active site of CDK9 and preventing the binding of ATP.[10]

-

Inhibition of RNA Polymerase II Phosphorylation: By inhibiting CDK9 kinase activity, KB-0742 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), particularly at the Serine 2 position (pSer2-RNAPII).[2][5] This phosphorylation event is a critical signal for the release of paused RNAP II and the initiation of productive transcript elongation.

-

Downregulation of Oncogenic Transcription: The inhibition of transcriptional elongation disproportionately affects the expression of genes with short half-lives and those that are highly transcribed, including key oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[2][5]

-

Induction of Cell Cycle Arrest and Apoptosis: The suppression of critical survival and proliferation signals ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2]

The following diagram illustrates the signaling pathway affected by KB-0742:

Biological and Pharmacological Properties

KB-0742 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including those for prostate cancer, acute myeloid leukemia, and triple-negative breast cancer.[1][11] Its biological and pharmacological properties are summarized below.

Biochemical and Cellular Activity

| Parameter | Cell Line/Assay | Value | Source |

| IC50 (CDK9/cyclin T1) | Biochemical Assay | 6 nM | [1][7][12] |

| GR50 | 22Rv1 (Prostate Cancer) | 0.183 µM | [1] |

| GR50 | MV-4-11 (AML) | 0.288 µM | [1] |

| GI50 (TNBC cell lines) | Multiple | 530 nM - 1 µM | [5] |

| IC50 (TNBC cell lines) | Multiple | 600 nM - 1.2 µM | [5] |

Kinase Selectivity

KB-0742 exhibits high selectivity for CDK9 over other cyclin-dependent kinases, which is a critical attribute for minimizing off-target toxicities.

| Kinase | Selectivity (fold vs CDK9) | Source |

| CDK1, 3, 4, 5, 6 | >100-fold | [9] |

| Other CDKs | >50-fold | [1][9] |

Pharmacokinetic Properties

Preclinical studies and early-phase clinical trials have indicated that KB-0742 possesses favorable pharmacokinetic properties suitable for oral administration.

| Parameter | Species | Value | Source |

| Oral Bioavailability (%F) | Rat | ≥84% | [2][12] |

| Oral Bioavailability (%F) | Dog | >100% | [2][12] |

| Plasma Half-life (t1/2) | Human | ~24 hours | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of KB-0742.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of KB-0742 against recombinant CDK9/Cyclin T1 using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide substrate for CDK9)

-

ATP

-

KB-0742

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[13]

-

ADP-Glo™ Kinase Assay kit (or equivalent)

-

384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of KB-0742 in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 mM). Further dilute the compound series in kinase assay buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme and Substrate Preparation: Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer. The optimal enzyme concentration should be determined empirically. Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer. A common ATP concentration to use is 10 µM.

-

Assay Plate Setup: To the wells of a 384-well plate, add 2.5 µL of the 4x KB-0742 dilutions. Include positive control wells (with DMSO vehicle) and blank wells (no enzyme).

-

Kinase Reaction: Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks. Immediately follow with the addition of 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each KB-0742 concentration relative to the positive and negative controls and determine the IC50 value using non-linear regression analysis.

Cell Viability and Apoptosis Assay (IncuCyte® Caspase-3/7 Assay)

This protocol describes a real-time, live-cell imaging-based method to assess the effect of KB-0742 on cell viability and apoptosis induction.

Materials:

-

Cancer cell line of interest (e.g., 22Rv1)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

KB-0742

-

IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent

-

IncuCyte® Live-Cell Analysis System

Procedure:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment Preparation: Prepare a range of concentrations of KB-0742 in cell culture medium containing the IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent at the recommended dilution (e.g., 1:1000 for a final concentration of 5 µM).[14]

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of KB-0742 and the apoptosis reagent. Include vehicle control wells.

-

Live-Cell Imaging: Place the plate inside the IncuCyte® Live-Cell Analysis System and acquire images (e.g., every 2-3 hours) over a period of 48-72 hours.

-

Image Analysis: Use the IncuCyte® software to quantify the number of green fluorescent (apoptotic) cells and the total cell confluence over time.

-

Data Analysis: Plot the number of apoptotic cells and cell confluence as a function of time and KB-0742 concentration. Calculate parameters such as GR50 (concentration for 50% growth rate inhibition) and the time course of apoptosis induction.

Western Blotting for Phosphorylation of RNA Polymerase II

This protocol outlines the procedure to detect changes in the phosphorylation of RNA Polymerase II at Serine 2 following treatment with KB-0742.

Materials:

-

Cancer cell line of interest

-

KB-0742

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-RNAP II (Ser2), anti-total RNAP II, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of KB-0742 for a specified time (e.g., 6 hours).[1] Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-RNAP II (Ser2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total RNAP II and a loading control to normalize the data.

-

Data Analysis: Quantify the band intensities and determine the relative levels of phosphorylated RNAP II, normalized to total RNAP II and the loading control.

Conclusion

KB-0742 is a highly promising, orally bioavailable, and selective CDK9 inhibitor with demonstrated anti-tumor activity in various preclinical models. Its well-defined mechanism of action, favorable pharmacokinetic profile, and manageable safety profile in early clinical trials underscore its potential as a therapeutic agent for transcriptionally addicted cancers. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of KB-0742 and other CDK9 inhibitors in a research and drug development setting.

References

- 1. uib.no [uib.no]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ascopubs.org [ascopubs.org]

- 4. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. tempus.com [tempus.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. smarteq-sa.com [smarteq-sa.com]

An In-depth Technical Guide on BO-0742 as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

BO-0742 is a potent, synthetic DNA alkylating agent belonging to the N-mustard derivatives of 9-anilinoacridine (B1211779). It has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics. Preclinical studies have highlighted its efficacy in vivo, showing complete tumor remission in human tumor xenograft models. The primary mechanism of action of this compound involves the alkylation of DNA, leading to covalent binding to the genetic material and subsequent cellular apoptosis. Evidence also suggests a potential interaction with topoisomerase II, contributing to its anti-tumor effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its cytotoxic and in vivo efficacy, detailed experimental protocols, and a visualization of its proposed signaling pathways.

Introduction

This compound, with the chemical name (3-(acridin-9-ylamino)-5-{2-[bis-(2-chloroethyl)amino]ethoxy}phenyl)methanol, is a novel compound synthesized as part of a series of N-mustard derivatives of 9-anilinoacridine.[1][2] These compounds were designed as DNA-targeted alkylating agents for anti-tumor evaluation. The core structure combines the DNA intercalating properties of the 9-anilinoacridine moiety with the DNA alkylating function of the N-mustard group, creating a bifunctional molecule with potent anti-cancer activity.

Mechanism of Action

The primary mechanism of action of this compound is its function as a DNA alkylating agent. The N-mustard group of this compound forms highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on DNA bases, primarily the N7 position of guanine. This process can lead to several downstream consequences detrimental to the cancer cell:

-

DNA Alkylation: The covalent attachment of alkyl groups to DNA disrupts its structure and function. This can occur as mono-adducts or, more critically, as interstrand cross-links (ICLs), which prevent the separation of the DNA double helix.[3]

-

Inhibition of DNA Replication and Transcription: The presence of bulky adducts and ICLs on the DNA template physically obstructs the progression of DNA and RNA polymerases, leading to the arrest of DNA replication and transcription. This is a critical factor in rapidly dividing cancer cells.[3]

-

Induction of DNA Damage Response (DDR): The cell recognizes the alkylated DNA as damage, triggering the complex DNA Damage Response (DDR) signaling pathway. This can lead to cell cycle arrest, attempts at DNA repair, or, if the damage is too extensive, the initiation of programmed cell death (apoptosis).

Beyond direct DNA alkylation, it has been suggested that this compound may also interact with Topoisomerase II (Topo II) .[4] Topo II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of Topo II can lead to the accumulation of DNA double-strand breaks, further contributing to the cytotoxic effects of this compound.

Signaling Pathway

The DNA damage induced by this compound is expected to activate the DNA Damage Response (DDR) pathway. A proposed signaling cascade is illustrated below.

Caption: Proposed signaling pathway of this compound.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CCRF-CEM | Human Lymphoblastic Leukemia | 0.002 - 0.7 | [1] |

| CCRF-CEM/VBL | Vinblastine-Resistant Leukemia | Not specified, but no cross-resistance observed | [2] |

| CCRF-CEM/Taxol | Taxol-Resistant Leukemia | Not specified, but no cross-resistance observed | [2] |

Note: The broad range for CCRF-CEM reflects the evaluation of a series of related N-mustard derivatives, with this compound being one of the most potent.

In Vivo Efficacy

Preclinical studies in nude mice bearing human tumor xenografts have shown significant anti-tumor activity of this compound.

| Tumor Model | Cancer Type | Dosing Regimen | Results | Reference |

| MX-1 | Human Breast Carcinoma | 1-2 mg/kg (Q3Dx7) or 3 mg/kg (Q4Dx5), IV | Complete tumor remission in 2 out of 3 mice. | [1][2] |

| SK-OV-3 | Human Ovarian Adenocarcinoma | Not specified | 81-96% tumor suppression. | [2] |

| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | Not specified | 81-96% tumor suppression. | [2] |

| HCT-116 | Colon Carcinoma | Not specified | 81-96% tumor suppression. | [2] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTS Assay)

This protocol is a general guideline for determining the IC50 value of this compound in a cancer cell line.

Workflow Diagram:

Caption: Workflow for a typical cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.

-

Treatment Incubation: Incubate the cells with this compound for 48 to 72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Color Development: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTS to formazan (B1609692) by viable cells.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Alkylation Assay (Comet Assay)

This protocol provides a general method to assess DNA damage induced by this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

-

Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks and alkali-labile sites resulting from alkylation) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

In Vivo Human Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Workflow Diagram:

Caption: General workflow for a human tumor xenograft study.

Methodology:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MX-1 or SK-OV-3 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound intravenously (IV) according to a predetermined dosing schedule (e.g., 1-3 mg/kg, every 3 or 4 days for a specified number of cycles). The control group receives the vehicle solution.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the study for a defined period or until the tumors in the control group reach a predetermined size.

-

Data Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

This compound is a promising DNA alkylating agent with potent anti-tumor activity demonstrated in both in vitro and in vivo preclinical models. Its ability to overcome drug resistance and induce complete tumor remission at low doses highlights its potential as a therapeutic candidate. Further research is warranted to fully elucidate its interaction with Topoisomerase II, delineate the specific components of the DNA damage response it activates, and optimize its therapeutic window for clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially advance this promising anti-cancer compound.

References

- 1. Potent antitumor N-mustard derivatives of 9-anilinoacridine, synthesis and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent antitumor 9-anilinoacridines bearing an alkylating N-mustard residue on the anilino ring: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Profile of KB-0742: A Potent and Selective CDK9 Inhibitor

Introduction: KB-0742 (formerly BO-0742) is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Transcriptional deregulation is a recognized feature of many cancers, with genomic amplifications of oncogenes like the MYC family occurring in a significant percentage of solid tumors.[2][3] CDK9 plays a crucial role in regulating transcriptional elongation, making it a compelling therapeutic target for cancers dependent on deregulated transcriptional activity.[1][2] KB-0742 was developed to selectively inhibit CDK9, offering a potential therapeutic strategy for MYC-dependent cancers and other transcriptionally addicted tumors.[2][4] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, leading to its investigation in a phase 1/2 clinical trial for patients with relapsed or refractory solid tumors.[2][5]

Mechanism of Action

KB-0742 selectively binds to and inhibits CDK9, a key regulator of transcriptional elongation.[1][5] This inhibition leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II (pSER2), a critical step for productive transcription elongation.[1] The subsequent suppression of transcription disproportionately affects genes with high transcriptional turnover, including oncogenic drivers like MYC.[4][5] The downstream effects include cell cycle arrest and apoptosis in tumor cells that are dependent on these oncogenic transcription factors.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tempus.com [tempus.com]

- 5. onclive.com [onclive.com]

An In-depth Technical Guide on the Pharmacology and Toxicology of BO-0742

Executive Summary:

BO-0742 is a novel, potent anti-cancer agent characterized as a DNA-targeted alkylating agent. It is a synthetic derivative of 9-anilinoacridine (B1211779), incorporating a nitrogen mustard moiety. This design allows it to function as a bifunctional agent, with the acridine (B1665455) core intercalating into DNA and the nitrogen mustard forming covalent cross-links, leading to significant cytotoxicity in tumor cells. Preclinical studies have demonstrated its efficacy in both drug-sensitive and drug-resistant leukemia cell lines, as well as in animal models of human breast and ovarian cancers. This compound has shown substantially greater potency than its parent compound and has exhibited a favorable profile in overcoming common mechanisms of drug resistance. This document provides a comprehensive overview of the available pharmacological and toxicological data on this compound, detailed experimental methodologies for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Pharmacology

The pharmacological activity of this compound is primarily attributed to its action as a DNA-targeted alkylating agent. Its chemical structure, a conjugate of a 9-anilinoacridine and a nitrogen mustard, is key to its mechanism of action.[1]

1.1. Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism:

-

DNA Intercalation: The planar acridine ring structure allows this compound to insert itself between the base pairs of the DNA double helix.[2][3][4] This intercalation disrupts the normal structure of DNA, which can interfere with the processes of DNA replication and transcription.[2]

-

DNA Alkylation and Cross-linking: The nitrogen mustard component of this compound is a powerful alkylating agent.[5][6][7] It forms covalent bonds with nucleotide bases, particularly at the N7 position of guanine. Because it is a bifunctional alkylating agent, a single molecule of this compound can react with two different sites on the DNA, leading to the formation of interstrand or intrastrand cross-links. These cross-links prevent the separation of the DNA strands, which is a critical step in both replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]

Evidence suggests that this compound binds covalently to its cellular targets. In one study, its cytotoxicity was not diminished after a 3-hour incubation followed by washing, a characteristic that distinguishes it from non-covalently binding agents like taxol and vinblastine (B1199706).[1] This covalent binding is likely with DNA and/or other cellular components such as Topoisomerase II.[1]

Furthermore, the broader class of acridine derivatives has been shown to activate the p53 tumor suppressor pathway by stabilizing the p53 protein through the blockage of its ubiquitination.[8] This leads to p53-dependent apoptosis, often mediated by the pro-apoptotic protein Bax.[8] It is plausible that this compound shares this mechanism, although this has not been explicitly confirmed for this specific compound.

1.2. Pharmacodynamics

This compound has demonstrated significant in vitro and in vivo antitumor activity.

-

In Vitro Cytotoxicity: It is a potent inhibitor of human leukemic cells (CCRF-CEM) in culture, showing approximately 100-fold greater potency than its parent analogue, 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA).[1] A key feature of this compound is its ability to overcome certain forms of drug resistance. It did not exhibit cross-resistance in cell lines resistant to vinblastine (CCRF-CEM/VBL) or taxol (CCRF-CEM/taxol), indicating that it is likely not a substrate for the P-glycoprotein efflux pump and is not affected by tubulin mutations.[1]

-

In Vivo Antitumor Efficacy: Studies in nude mice bearing human tumor xenografts have shown promising results. In a human breast carcinoma (MX-1) xenograft model, intravenous administration of this compound resulted in complete tumor remission in two out of three mice.[1] In a human ovarian carcinoma (SK-OV3) xenograft model, treatment with this compound led to a 96% reduction in tumor volume.[1] The effective doses in these studies were noted to be 10- to 15-fold lower than those required for Taxol in similar studies.[1]

Toxicology

The available data on the toxicology of this compound is limited to observations from in vivo efficacy studies. As an alkylating agent, its toxicity is expected to be most pronounced in rapidly dividing cells, which is a characteristic of this class of drugs.[5][7]

-

Host Toxicity in Animal Models: In a study with nude mice bearing human ovarian carcinoma xenografts, treatment with therapeutically effective doses of this compound resulted in a 5% loss of body weight.[1] This suggests a degree of systemic toxicity at the doses required for antitumor activity. The general class of acridine derivatives is known for high cytotoxic activity, which can be associated with side effects that may limit their clinical use.[4]

Data Presentation

Table 1: In Vivo Antitumor Activity of this compound in Human Tumor Xenograft Models

| Tumor Model | Host | Dosing Regimen | Route of Administration | Outcome | Reference |

| Human Breast Carcinoma | Nude | 1-2 mg/kg (Q3D x 7) or 3 mg/kg (Q4D x 5) | Intravenous | Complete tumor remission in 2 of 3 mice | [1] |

| Human Ovarian Carcinoma | Nude | 2.5 mg/kg (days 9, 12, 15), 3 mg/kg (days 18, 21), and 5 mg/kg (days 24, 30, 33) | Intravenous Infusion (6h) | 96% reduction in tumor volume; 5% body weight loss | [1] |

Experimental Protocols

The following are generalized protocols representative of the types of assays used to evaluate the pharmacology and toxicology of compounds like this compound. The specific parameters for this compound are included where available.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed human cancer cell lines (e.g., CCRF-CEM) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

4.2. Human Tumor Xenograft Model

This protocol describes the in vivo evaluation of antitumor activity.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MX-1 breast cancer or SK-OV3 ovarian cancer cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound according to a specified dosing regimen and route (see Table 1). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis if required.

-

Analysis: Compare the tumor growth inhibition between the treated and control groups.

Visualizations

Diagram 1: Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action for this compound in a cancer cell.

Diagram 2: Experimental Workflow for In Vivo Antitumor Efficacy Study

Caption: Workflow for a typical human tumor xenograft study.

References

- 1. researchgate.net [researchgate.net]

- 2. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 8. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of BO-0742 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: BO-0742, a novel derivative of 3-(9-acridinylamino)-5-hydroxymethyl-aniline (AHMA) and N-mustard, has emerged as a potent preclinical anti-cancer agent.[1][2][3] As a DNA alkylating agent, this compound covalently modifies cellular DNA, inducing damage and triggering cell death pathways in malignant cells.[4][5] This technical guide provides an in-depth overview of the therapeutic potential of this compound in oncology, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action.

In Vitro Efficacy of this compound

This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined using colorimetric assays such as the MTS or XTT assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.002 - 0.7 | |

| CCRF-CEM/taxol | Taxol-Resistant Leukemia | 0.0075 | This compound is effective against drug-resistant cell lines.[3] |

| A549 | Lung Carcinoma | 0.003 - 0.02 | Data for related 9-anilinoacridine (B1211779) N-mustard derivatives.[4] |

| HCT-116 | Colon Carcinoma | 0.003 - 0.02 | Data for related 9-anilinoacridine N-mustard derivatives.[4] |

| MX-1 | Breast Carcinoma | 0.003 - 0.02 | Data for related 9-anilinoacridine N-mustard derivatives.[4] |

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds. This table summarizes the reported IC50 values of this compound and similar 9-anilinoacridine N-mustard derivatives against various human cancer cell lines.

In Vivo Anti-Tumor Activity

Preclinical studies using xenograft models, where human tumors are grown in immunodeficient mice, have shown the potent in vivo anti-cancer efficacy of this compound.

| Cancer Type | Xenograft Model | Treatment Regimen | Outcome |

| Breast Carcinoma | MX-1 | 1-2 mg/kg, IV, every 3 days for 7 cycles or 3 mg/kg, IV, every 4 days for 5 cycles | Complete tumor remission in 2 out of 3 mice.[6] |

| Ovarian Carcinoma | SK-OV-3 | Intravenous infusion (6h) at doses of 2.5 mg/kg (on days 9, 12, 15), 3 mg/kg (on days 18, 21), and 5 mg/kg (on days 24, 30, 33) | 96% reduction in tumor volume with minimal toxicity (5% body weight loss).[2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models. This table outlines the significant anti-tumor effects of this compound in preclinical models of human breast and ovarian cancer.

Mechanism of Action: DNA Damage and Cell Cycle Arrest

As a DNA alkylating agent, this compound's primary mechanism of action is the induction of DNA damage. This damage, particularly DNA double-strand breaks, activates the DNA Damage Response (DDR) pathway. A key indicator of this is the phosphorylation of the histone variant H2AX, forming γ-H2AX foci at the sites of DNA damage. The related N-mustard derivative, BO-1051, has been shown to significantly increase and sustain γ-H2AX foci, suggesting that this is a class effect of these compounds.[1][7]

The activation of the DDR pathway leads to cell cycle arrest, providing the cell with an opportunity to repair the DNA damage. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death.

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the proposed mechanism of action for this compound, starting from its entry into the cell to the induction of apoptosis via the DNA Damage Response pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTS/XTT)

A detailed protocol for determining the in vitro cytotoxicity of this compound is outlined below.

Figure 2: Workflow for In Vitro Cytotoxicity Assay. This diagram outlines the key steps involved in assessing the cytotoxic effects of this compound on cancer cell lines using an MTS or XTT assay.

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Drug Preparation: A stock solution of this compound is prepared and serially diluted to the desired concentrations.

-

Treatment: The culture medium is replaced with medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTS/XTT Assay: The MTS or XTT reagent is added to each well, and the plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by viable cells.

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting the percentage of viable cells against the drug concentration.

In Vivo Xenograft Study

The following provides a general protocol for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: Human tumor cells (e.g., MX-1 or SK-OV-3) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization: Mice are randomized into control and treatment groups.

-

Drug Administration: this compound is administered to the treatment group via the specified route (e.g., intravenous injection) and schedule. The control group receives a vehicle control.

-

Monitoring: Tumor size and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Pharmacokinetics and Limitations

Despite its potent anti-cancer activity, preclinical studies have indicated that this compound has a low bioavailability and a short half-life in mice (<25 minutes).[1][7] These pharmacokinetic properties present a challenge for its clinical development. To address these limitations, more stable analogs, such as BO-1051, have been synthesized and are currently under investigation.[7]

Conclusion and Future Directions

This compound is a promising preclinical DNA alkylating agent with potent in vitro and in vivo anti-cancer activity against a variety of tumor types, including those with drug resistance. Its mechanism of action through the induction of DNA damage and activation of the DDR pathway provides a strong rationale for its further development. However, its challenging pharmacokinetic profile necessitates the exploration of improved formulations or the development of more stable analogs. Future research should focus on detailed mechanistic studies to fully elucidate the signaling pathways modulated by this compound and on optimizing its drug delivery and stability to enhance its therapeutic potential for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent antitumor N-mustard derivatives of 9-anilinoacridine, synthesis and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of radiosensitivity in human glioblastoma cells by the DNA N-mustard alkylating agent BO-1051 through augmented and sustained DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BO-0742 experimental protocol for cell culture

As the identifier "BO-0742" does not correspond to a known experimental compound in the publicly available scientific literature, it is highly probable that this is a typographical error. Based on compounds with similar designations, we have prepared comprehensive application notes and protocols for two distinct molecules: KB-0742 , a selective CDK9 inhibitor, and GW0742 , a PPARβ/δ agonist. Below you will find detailed experimental protocols for the use of each of these compounds in a cell culture setting.

Application Notes and Protocols for KB-0742

Audience: Researchers, scientists, and drug development professionals in the field of oncology and transcriptional regulation.

Introduction: KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays a crucial role in the regulation of gene transcription.[3] By inhibiting CDK9, KB-0742 effectively suppresses the transcription of key oncogenes and anti-apoptotic proteins, such as MYC and MCL-1, making it a promising therapeutic agent for MYC-dependent cancers and other transcriptionally addicted tumors.[3][4][5]

Mechanism of Action and Signaling Pathway

KB-0742 exerts its anti-tumor activity by binding to and inhibiting the kinase activity of CDK9.[3] This inhibition prevents the CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (p-Ser2-RNAPII).[2][3] Phosphorylation at this site is a critical step for the transition from transcription initiation to productive elongation. Consequently, inhibition of this process leads to a global downregulation of transcription, with a particularly profound effect on genes with short half-life transcripts, including many oncogenes and survival factors.[1] This ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on these transcripts for their proliferation and survival.[3]

Quantitative Data

The following table summarizes the in vitro activity of KB-0742 in various cancer cell lines.

| Parameter | Cell Line | Cancer Type | Value | Reference |

| IC₅₀ | CDK9/cyclin T1 | N/A (Biochemical Assay) | 6 nM | [1] |

| GR₅₀ | 22Rv1 | Prostate Cancer | 0.183 µM | [1] |

| GR₅₀ | MV-4-11 | Acute Myeloid Leukemia | 0.288 µM | [1] |

| GI₅₀ | TNBC Cell Lines | Triple-Negative Breast Cancer | 530 nM - 1 µM | [2] |

| IC₅₀ | TNBC Cell Lines | Triple-Negative Breast Cancer | 600 nM - 1.2 µM | [2] |

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay

This protocol describes a method to determine the effect of KB-0742 on the viability and proliferation of cancer cells using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

Materials:

-

Cancer cell line of interest (e.g., 22Rv1, MV-4-11, or a TNBC cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

KB-0742 (stock solution prepared in DMSO)

-

96-well clear or black flat-bottom tissue culture plates

-

MTT reagent (5 mg/mL in PBS) or PrestoBlue™ Cell Viability Reagent

-

DMSO (for MTT assay)

-

Plate reader (for absorbance or fluorescence)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of KB-0742 in complete medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% in all wells.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of KB-0742 (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

-

-

Viability Assessment (MTT):

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of KB-0742 and determine the GR₅₀/GI₅₀/IC₅₀ values using a suitable software package.

-

Protocol 2: Western Blotting for Target Engagement

This protocol is designed to assess the pharmacodynamic effect of KB-0742 by measuring the phosphorylation of RNAP II and the expression levels of downstream target proteins like MYC.

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

KB-0742

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-RNAPII, anti-MYC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of KB-0742 (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 6 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Assess the dose-dependent decrease in p-Ser2-RNAPII and MYC levels.

-

Application Notes and Protocols for GW0742

Audience: Researchers, scientists, and drug development professionals in the fields of metabolic diseases, cardiovascular research, and inflammation.

Introduction: GW0742 is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor.[6] PPARδ is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[7][8] GW0742 has been shown to modulate signaling pathways associated with cell growth, increase fatty acid oxidation, and exert protective effects in models of cardiac hypertrophy and lung injury.[6][9]

Mechanism of Action and Signaling Pathway

GW0742 primarily functions by binding to and activating PPARδ, leading to the transcription of target genes involved in fatty acid metabolism.[10] However, research has also uncovered a non-genomic, PPARδ-independent mechanism of action. In cardiac myocytes, GW0742 can attenuate the generation of reactive oxygen species (ROS).[6] This antioxidant effect prevents the oxidation and inactivation of the phosphatase PTEN. Active PTEN, in turn, dephosphorylates and inactivates key signaling kinases such as Akt, and subsequently attenuates downstream signaling through the PI3K/Akt and ERK1/2 pathways, which are implicated in hypertrophic responses.[6]

Quantitative Data

The following table summarizes the in vitro activity of GW0742 for different PPAR isoforms.

| Parameter | Receptor | Species | Value | Reference |

| EC₅₀ | PPARδ | Human | 0.001 µM (1 nM) | |

| EC₅₀ | PPARα | Human | 1.1 µM | |

| EC₅₀ | PPARγ | Human | 2 µM |

Experimental Protocols

Protocol 1: Assessing GW0742 Effects on Cell Signaling

This protocol uses Western blotting to measure the effect of GW0742 on agonist-induced phosphorylation of Akt and ERK1/2 in a cell line such as neonatal rat ventricular myocytes (NRVMs) or H9c2 cells.

Materials:

-

NRVMs or H9c2 cardiac myoblasts

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium for starvation

-

GW0742 (stock solution in DMSO)

-

Growth-promoting agonist (e.g., Phenylephrine (PE), Insulin, or IGF-1)

-

6-well plates and Western blotting reagents (as described in Protocol 2 for KB-0742)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

Procedure:

-

Cell Culture and Starvation:

-

Plate cells in 6-well plates and grow to 80% confluency.

-

Serum-starve the cells for 12-24 hours in serum-free medium prior to the experiment.

-

-

Compound Pre-treatment:

-

Pre-treat the cells with GW0742 (e.g., 1 µM) or vehicle (DMSO) for 30 minutes.

-

-

Agonist Stimulation:

-

Stimulate the cells with a growth-promoting agonist (e.g., 100 µM PE or 100 nM Insulin) for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis and Western Blotting:

-

Immediately wash the cells with ice-cold PBS and lyse them.

-

Proceed with protein quantification, SDS-PAGE, and immunoblotting as described in Protocol 2 for KB-0742.

-

-

Analysis:

-

Probe the membranes with antibodies against the phosphorylated and total forms of Akt and ERK1/2.

-

Quantify the ratio of phosphorylated to total protein to determine the effect of GW0742 on agonist-induced signaling.

-

Protocol 2: Fatty Acid Oxidation Assay

This protocol provides a method to measure the effect of GW0742 on the rate of fatty acid oxidation in cultured cells (e.g., C2C12 myotubes, hepatocytes).

Materials:

-

Cell line of interest (e.g., C2C12)

-

Culture and differentiation medium (for C2C12)

-

GW0742

-

Fatty acid oxidation substrate (e.g., [³H]palmitate or a fluorescent fatty acid analog)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and, if necessary (like C2C12s), differentiate them into a mature phenotype (e.g., myotubes).

-

Treat the cells with GW0742 (e.g., 10⁻⁶ M) or vehicle for 24 hours.[10]

-

-

Fatty Acid Oxidation Measurement:

-

Wash the cells and incubate them in a reaction medium containing the radiolabeled or fluorescent fatty acid substrate.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Quantification:

-

For [³H]palmitate: Collect the medium and measure the amount of ³H₂O produced, which is a product of β-oxidation, using a scintillation counter.

-

For fluorescent analogs: Measure the fluorescence intensity of a metabolic byproduct or the decrease in substrate fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the fatty acid oxidation rate to the total protein content in each well.

-

Compare the rates between GW0742-treated and vehicle-treated cells to determine the effect of the compound.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. onclive.com [onclive.com]

- 5. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR | KRON Stock News [stocktitan.net]

- 6. The PPARβ/δ agonist GW0742 modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lotilabs.com [lotilabs.com]

- 9. GW0742, a high-affinity PPAR -beta/delta agonist, inhibits acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

Application Notes and Protocols for the In Vivo Use of KB-0742

Important Note for Researchers: Your original query was for "BO-0742." However, publicly available information on the in vivo use of this compound is limited to a single preclinical study from 2009, with insufficient detail to construct a comprehensive protocol. In contrast, there is a substantial body of recent preclinical and clinical data for a similarly named compound, KB-0742 , a potent and selective CDK9 inhibitor. To provide a more valuable and actionable resource, this document focuses on the application and protocols for KB-0742 in in vivo models. Please ensure you are working with the correct compound in your research.

Introduction to KB-0742

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[3][4] Many cancers, particularly those driven by the MYC oncogene, exhibit a strong dependence on transcriptional machinery for their sustained growth and proliferation.[1][4] By inhibiting CDK9, KB-0742 effectively downregulates the expression of key oncogenes like MYC, leading to anti-tumor activity in various preclinical cancer models.[3][5] KB-0742 is currently under investigation in clinical trials for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[1][6]

Mechanism of Action: CDK9 Inhibition in MYC-Dependent Cancers